2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile
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Overview
Description
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of diethylamino groups attached to phenyl rings, which are further connected to a but-2-enedinitrile core through methylene bridges.
Preparation Methods
The synthesis of 2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile typically involves a multi-step process. One common method includes the condensation of diethylaminobenzaldehyde with diaminomaleonitrile under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the desired product .
Chemical Reactions Analysis
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile involves its interaction with specific molecular targets. The compound can act as a donor-acceptor system, facilitating intramolecular charge transfer (ICT) processes. This property is particularly useful in the development of electronic materials and sensors .
Comparison with Similar Compounds
2,3-Bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile can be compared with similar compounds such as:
2,3-bis[(E)-{[4-(dibutylamino)phenyl]methylidene}amino]but-2-enedinitrile: This compound has similar structural features but with dibutylamino groups instead of diethylamino groups.
Methanone, bis[4-(diethylamino)phenyl]-:
The uniqueness of this compound lies in its specific electronic properties and its ability to form stable complexes with various metals, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C26H30N6 |
---|---|
Molecular Weight |
426.6 g/mol |
IUPAC Name |
2,3-bis[[4-(diethylamino)phenyl]methylideneamino]but-2-enedinitrile |
InChI |
InChI=1S/C26H30N6/c1-5-31(6-2)23-13-9-21(10-14-23)19-29-25(17-27)26(18-28)30-20-22-11-15-24(16-12-22)32(7-3)8-4/h9-16,19-20H,5-8H2,1-4H3 |
InChI Key |
QUIOLPYGRNDHRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NC(=C(C#N)N=CC2=CC=C(C=C2)N(CC)CC)C#N |
Origin of Product |
United States |
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